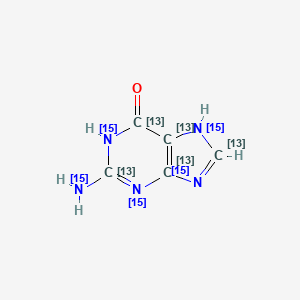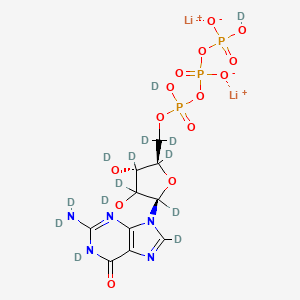
Guanosine triphosphate-d14 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine triphosphate-d14 (dilithium) is a deuterium-labeled derivative of guanosine triphosphate. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various cellular processes, including signal transduction, protein synthesis, and cell division. The deuterium labeling in guanosine triphosphate-d14 (dilithium) enhances its stability and allows for its use as a tracer in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-d14 (dilithium) involves the incorporation of deuterium atoms into the guanosine triphosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of guanosine triphosphate-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the large volumes of reagents and products. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Guanosine triphosphate-d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: Guanosine triphosphate-d14 (dilithium) can bind to proteins and other biomolecules, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine triphosphate-d14 (dilithium) include water for hydrolysis and various enzymes for phosphorylation and binding reactions. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the reactions of guanosine triphosphate-d14 (dilithium) include guanosine diphosphate, inorganic phosphate, and phosphorylated biomolecules .
科学研究应用
Guanosine triphosphate-d14 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of nucleotide metabolism and enzyme kinetics.
Biology: Employed in research on signal transduction pathways and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent and as a specific inhibitor against COVID-19.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products
作用机制
The mechanism of action of guanosine triphosphate-d14 (dilithium) involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in signal transduction, protein synthesis, and cell division. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .
相似化合物的比较
Similar Compounds
Guanosine triphosphate: The non-deuterated form of guanosine triphosphate.
Guanosine diphosphate: A product of guanosine triphosphate hydrolysis.
Adenosine triphosphate: Another nucleotide with similar functions in cellular processes.
Uniqueness
Guanosine triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in scientific research. This makes it particularly valuable in studies requiring precise tracking of nucleotide metabolism and enzyme kinetics .
属性
分子式 |
C10H14Li2N5O14P3 |
|---|---|
分子量 |
549.2 g/mol |
IUPAC 名称 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD5 |
InChI 键 |
SPQUPDOUIWTDAU-IWUCRYAMSA-L |
手性 SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


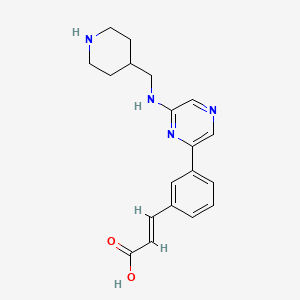
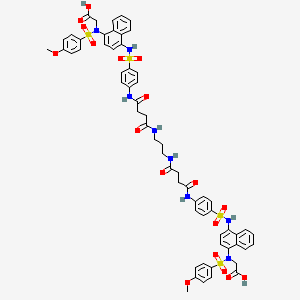
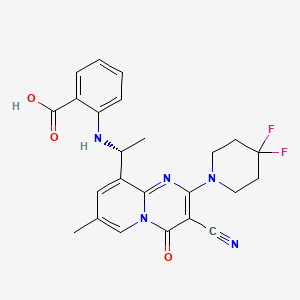
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
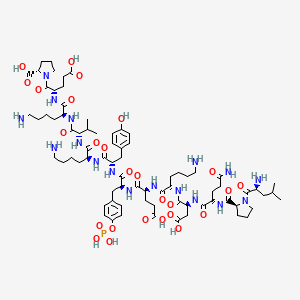
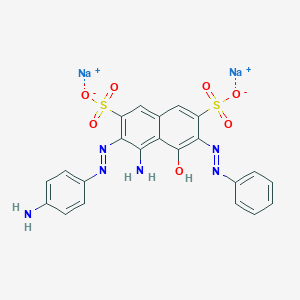
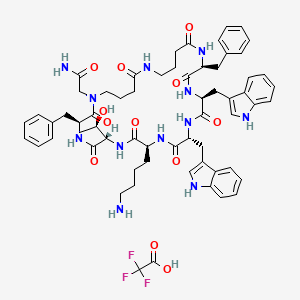
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
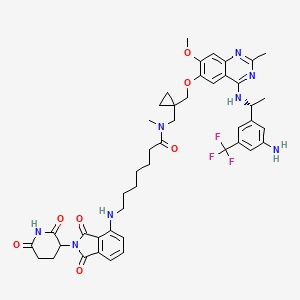
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)
